molecular formula C17H14ClN3O3S2 B2752511 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide CAS No. 865175-87-7

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

Cat. No. B2752511
M. Wt: 407.89
InChI Key: CLJDBUJADUMAEO-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the allyl group (3-carbon chain attached to the molecule via a double bond) and the sulfamoyl group (SO2NH2) suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The benzo[d]thiazole core of the molecule is a planar, aromatic system, which allows for efficient π-π overlap . This could confer stability to the molecule and influence its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[d]thiazole derivatives are known to participate in a variety of reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form triazole derivatives .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • β-Arylthio- and β-allylthioalkylcarbenes, generated from ketones, demonstrate novel cyclic ylides formation by intramolecular electrophilic addition, leading to diverse rearrangements and the synthesis of cyclopropyl sulfides and tetrahydrothiophenes (Ojima & Kondo, 1973).
  • Intramolecular Diels-Alder reactions have been utilized for the synthesis of cyclic sulfonamides, highlighting the versatility of sulfonamide groups in facilitating complex molecular architectures (Greig, Tozer, & Wright, 2001).

Biological and Medicinal Applications

  • Thiazole derivatives, including sulfonamides, have demonstrated a wide range of biological activities, such as antimicrobial, antiretroviral, and anticancer properties, underscoring their importance in medicinal chemistry (Chhabria et al., 2016).
  • Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, and anticancer activity, indicating the potential of sulfonamide derivatives in the development of novel chemotherapeutic agents (González-Álvarez et al., 2013).

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials . Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail.

properties

IUPAC Name

3-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h2-7,9-10H,1,8H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDBUJADUMAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.